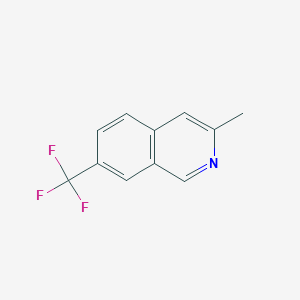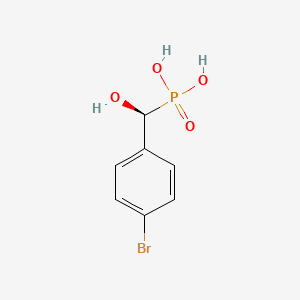
(S)-((4-Bromophenyl)(hydroxy)methyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-((4-Bromophenyl)(hydroxy)methyl)phosphonic acid is a chemical compound characterized by the presence of a bromophenyl group, a hydroxymethyl group, and a phosphonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-((4-Bromophenyl)(hydroxy)methyl)phosphonic acid typically involves the reaction of 4-bromobenzaldehyde with a suitable phosphonic acid derivative under controlled conditions. One common method is the use of a Grignard reagent, where 4-bromobenzaldehyde is reacted with a Grignard reagent followed by the addition of a phosphonic acid derivative. The reaction conditions often include an inert atmosphere, low temperatures, and the use of solvents such as tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-((4-Bromophenyl)(hydroxy)methyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromobenzoic acid.
Reduction: Formation of (S)-((4-Phenyl)(hydroxy)methyl)phosphonic acid.
Substitution: Formation of (S)-((4-Substituted phenyl)(hydroxy)methyl)phosphonic acid derivatives.
Applications De Recherche Scientifique
(S)-((4-Bromophenyl)(hydroxy)methyl)phosphonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (S)-((4-Bromophenyl)(hydroxy)methyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid moiety can mimic phosphate groups, allowing the compound to bind to enzymes or receptors that recognize phosphate-containing substrates. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The bromophenyl group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-((4-Chlorophenyl)(hydroxy)methyl)phosphonic acid
- (S)-((4-Fluorophenyl)(hydroxy)methyl)phosphonic acid
- (S)-((4-Methylphenyl)(hydroxy)methyl)phosphonic acid
Uniqueness
(S)-((4-Bromophenyl)(hydroxy)methyl)phosphonic acid is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the combination of the bromophenyl group and the phosphonic acid moiety provides a distinct chemical profile that can be exploited for various applications.
Propriétés
Formule moléculaire |
C7H8BrO4P |
|---|---|
Poids moléculaire |
267.01 g/mol |
Nom IUPAC |
[(S)-(4-bromophenyl)-hydroxymethyl]phosphonic acid |
InChI |
InChI=1S/C7H8BrO4P/c8-6-3-1-5(2-4-6)7(9)13(10,11)12/h1-4,7,9H,(H2,10,11,12)/t7-/m0/s1 |
Clé InChI |
OXGYAKFBDNCPJU-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@H](O)P(=O)(O)O)Br |
SMILES canonique |
C1=CC(=CC=C1C(O)P(=O)(O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (3S,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12989148.png)
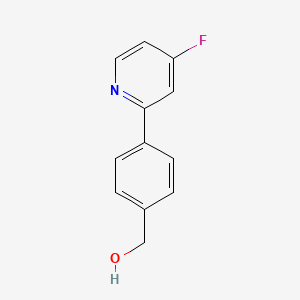
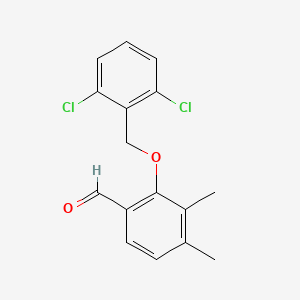

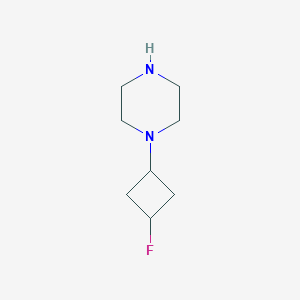
![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B12989169.png)

![7,7-bis(4-hexylphenyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12989194.png)
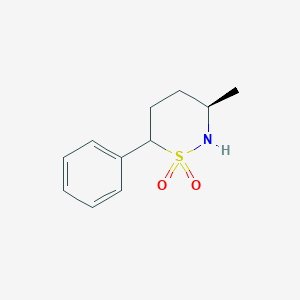
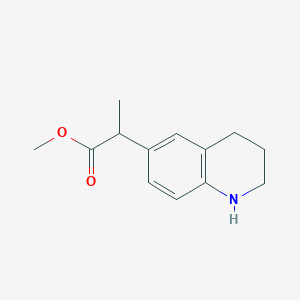
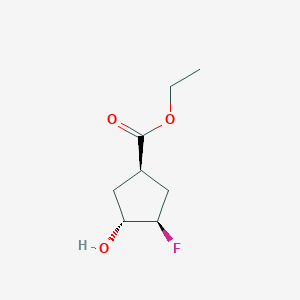
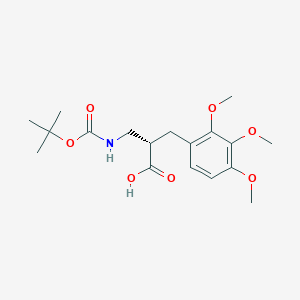
![5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)oxazole-4-carbonitrile](/img/structure/B12989223.png)
